molecular formula C18H29ClN4O3S B613728 Boc-Arg-SBzl HCl CAS No. 79864-22-5

Boc-Arg-SBzl HCl

Cat. No.: B613728
CAS No.: 79864-22-5
M. Wt: 416.97
InChI Key: NVMYMXWJQFBTFH-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride, commonly known as Boc-Arg-SBzl HCl, is a derivative of the amino acid arginine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Boc group serves as a protective group for the amino function, while the thiobenzyl ester is used for the carboxyl function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride typically involves the protection of the amino group of arginine with a Boc group and the esterification of the carboxyl group with a thiobenzyl group. The reaction conditions often include the use of acid chlorides and base catalysts to facilitate the protection and esterification reactions .

Industrial Production Methods

In industrial settings, the production of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated SPPS techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride involves the protection of the amino group of arginine, allowing for selective reactions at other functional groups. The Boc group is removed under acidic conditions, revealing the free amino group for further reactions. The thiobenzyl ester can be cleaved to release the carboxyl group, enabling the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

  • N-α-(t-Butoxycarbonyl)-L-lysine thiobenzyl ester hydrochloride
  • N-α-(t-Butoxycarbonyl)-L-ornithine thiobenzyl ester hydrochloride

Uniqueness

N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride is unique due to its specific use in the synthesis of arginine-containing peptides. The presence of the guanidino group in arginine provides unique chemical properties that are not found in lysine or ornithine derivatives.

Properties

IUPAC Name

S-benzyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMYMXWJQFBTFH-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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